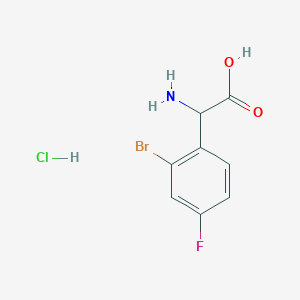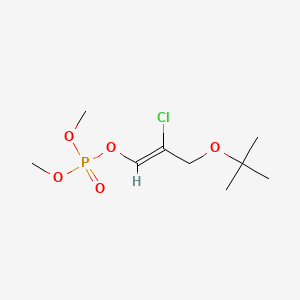
2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate is an organophosphorus compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a phosphate group, a chloro substituent, and a tert-butoxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-chloro-3-(1,1-dimethylethoxy)-1-propenyl alcohol with dimethyl phosphorochloridate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
化学反应分析
Types of Reactions
2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phosphonates.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various phosphates, phosphonates, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphate metabolism.
Industry: It is utilized in the manufacture of pesticides, flame retardants, and plasticizers.
作用机制
The mechanism of action of 2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes by binding to their active sites or allosteric sites. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
相似化合物的比较
Similar Compounds
1,2-Dibromo-2-chloro-3-(1,1-dimethylethoxy)propyl dimethyl phosphate: This compound has similar structural features but includes bromine atoms, which can alter its reactivity and applications.
2-Chloro-3-(1,1-dimethylethoxy)-1-allyl dimethyl phosphate: This compound has an allyl group instead of a propenyl group, affecting its chemical properties and uses.
Uniqueness
2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound in research and industry.
属性
CAS 编号 |
3186-27-4 |
|---|---|
分子式 |
C9H18ClO5P |
分子量 |
272.66 g/mol |
IUPAC 名称 |
[(Z)-2-chloro-3-[(2-methylpropan-2-yl)oxy]prop-1-enyl] dimethyl phosphate |
InChI |
InChI=1S/C9H18ClO5P/c1-9(2,3)14-6-8(10)7-15-16(11,12-4)13-5/h7H,6H2,1-5H3/b8-7- |
InChI 键 |
GZYOOBPIOVWSJX-FPLPWBNLSA-N |
手性 SMILES |
CC(C)(C)OC/C(=C/OP(=O)(OC)OC)/Cl |
规范 SMILES |
CC(C)(C)OCC(=COP(=O)(OC)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)
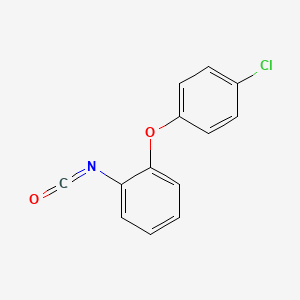
![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)
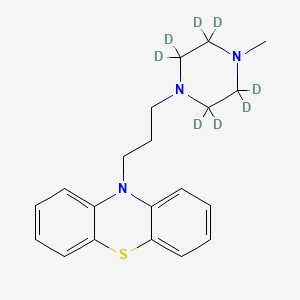
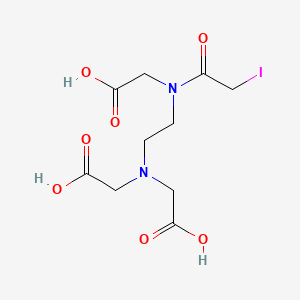
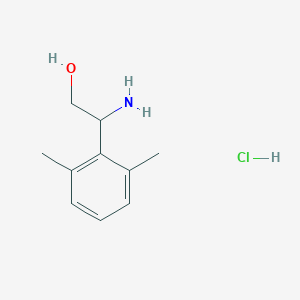
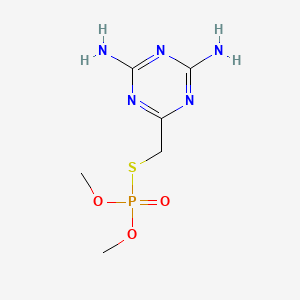
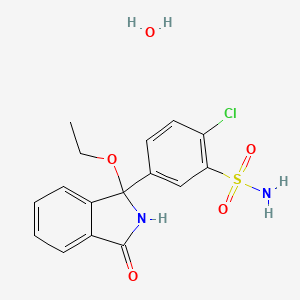
![1-[2-(Benzyloxy)-5-bromophenyl]adamantane](/img/structure/B13828873.png)
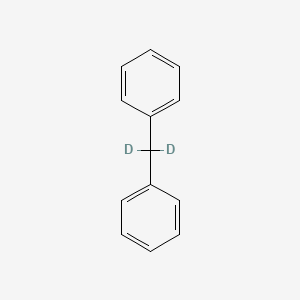
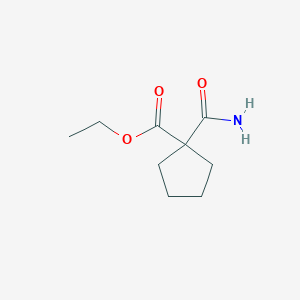
![4-Thiazolecarboxamide,N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-2-(formylamino)-](/img/structure/B13828892.png)
